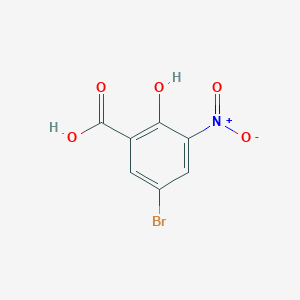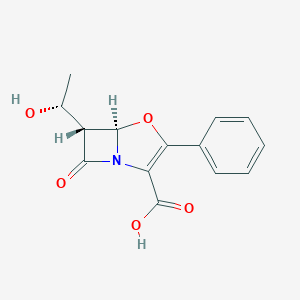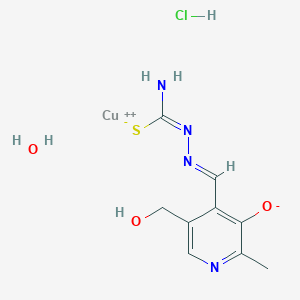![molecular formula C13H21N B159538 N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine CAS No. 137957-41-6](/img/structure/B159538.png)
N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine” is a chemical compound with the linear formula C13H21N . It is used in scientific research and has applications in various fields, including pharmaceutical development and organic synthesis.
Molecular Structure Analysis
The molecular weight of “this compound” is 191.32 . The InChI key is CRVLROUGAOPIIK-UHFFFAOYSA-N . For a detailed structural analysis, techniques like X-ray crystallography can be used .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . . For a comprehensive analysis of its physical and chemical properties, further experimental studies would be required.Applications De Recherche Scientifique
Environmental and Biological Interactions
Research has shed light on the environmental and biological interactions of compounds structurally related to N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine. For instance, studies on the metabolism and excretion of related compounds can inform environmental risk assessments and therapeutic applications. A notable study quantified N,N-dimethyl-2-phenylpropan-1-amine in urine following dietary supplement ingestion, highlighting its relevance in anti-doping controls and providing insight into the body's processing of similar compounds (Wójtowicz et al., 2016).
Diagnostic and Therapeutic Research
Compounds analogous to this compound have been investigated for their diagnostic and therapeutic potential. For example, research on the presence of carcinogenic heterocyclic amines in urine of individuals consuming a normal diet versus those on parenteral alimentation suggests a dietary influence on the body's exposure to potentially harmful compounds. This work underscores the importance of monitoring such amines in assessing cancer risks associated with diet (Ushiyama et al., 1991).
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicology of this compound and related substances is crucial for their safe and effective use. Investigations into the chronic effects of similar compounds have provided insights into their long-term impact on health. Studies like the chronic parkinsonism following intravenous injection of meperidine analogues offer valuable information on the neurological risks associated with exposure to certain amines, which could inform safety guidelines for compounds with similar properties (Davis et al., 1979).
Metabolic Pathways and Disease Associations
Research into the metabolic pathways and disease associations of structurally related amines provides a basis for exploring the therapeutic potential of this compound. The study on N-methylation ability for azaheterocyclic amines being higher in Parkinson's disease, for example, demonstrates the complex interactions between environmental toxins and genetic predispositions in disease etiology. This knowledge can guide the development of targeted therapies and preventive strategies (Aoyama et al., 2000).
Propriétés
IUPAC Name |
N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-5-11-6-8-12(9-7-11)10-14-13(2,3)4/h6-9,14H,5,10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRKMPXZPPPZPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405989 |
Source


|
| Record name | N-[(4-Ethylphenyl)methyl]-2-methylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137957-41-6 |
Source


|
| Record name | N-[(4-Ethylphenyl)methyl]-2-methylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B159463.png)



![6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B159469.png)








